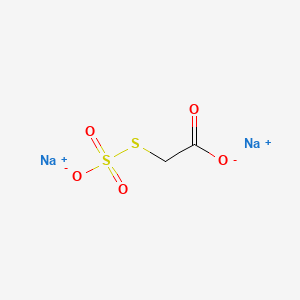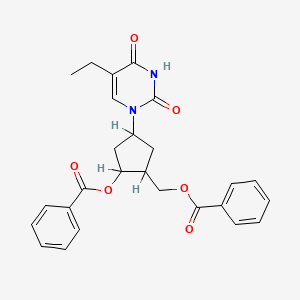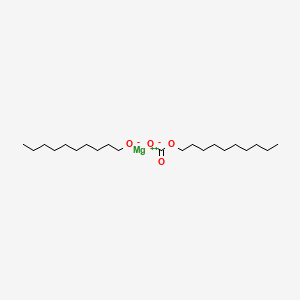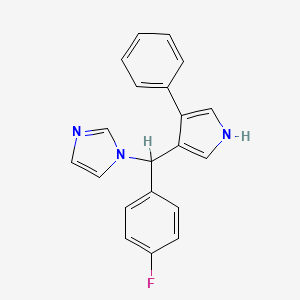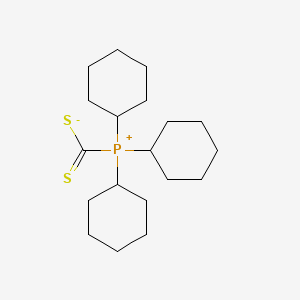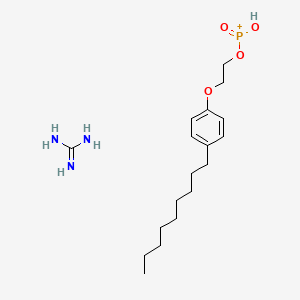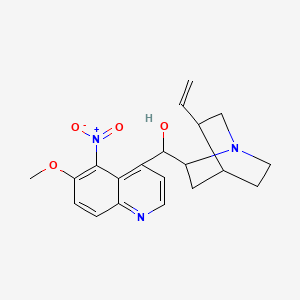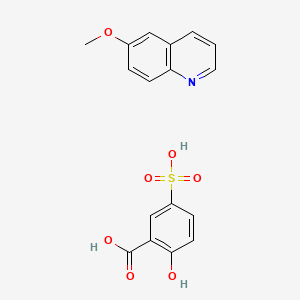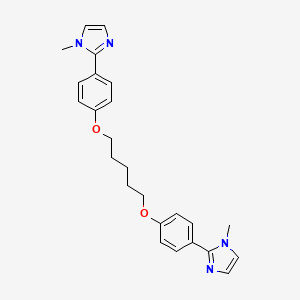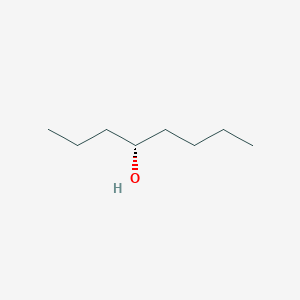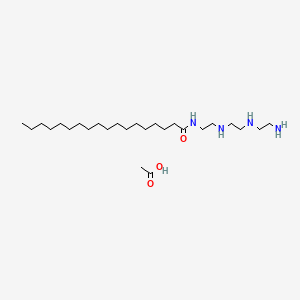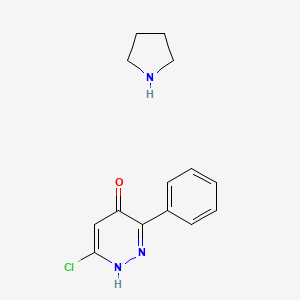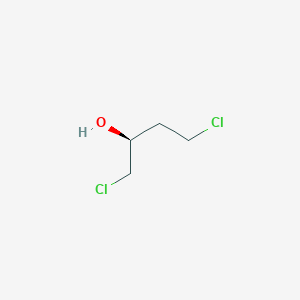
1,4-Dichloro-2-butanol, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2-butanol, (2S)- is an organic compound with the molecular formula C4H8Cl2O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-butanol can be synthesized from 1,2,4-butanetriol. The process involves adding 1,2,4-butanetriol and acetic acid to a reaction vessel, stirring, and heating to around 85°C. Hydrogen chloride gas is then introduced, and the temperature is maintained at 90 ± 2°C. When a large amount of hydrogen chloride gas overflows, the aeration is stopped .
Industrial Production Methods
In an industrial setting, the synthesis of 1,4-Dichloro-2-butanol involves similar steps but on a larger scale. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The final product is then purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-butanol undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form simpler alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.
Major Products Formed
Substitution: Products include various substituted alcohols and ethers.
Oxidation: Products include ketones and aldehydes.
Reduction: Products include simpler alcohols and hydrocarbons.
Scientific Research Applications
1,4-Dichloro-2-butanol is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-butanol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved include nucleophilic substitution, oxidation, and reduction.
Comparison with Similar Compounds
Similar Compounds
1,4-Dichlorobutane: Similar in structure but lacks the hydroxyl group.
2,3-Dichloro-1-propanol: Similar in having two chlorine atoms but differs in the position of the hydroxyl group.
1,2-Dichloroethane: Similar in having two chlorine atoms but differs in the carbon chain length.
Uniqueness
1,4-Dichloro-2-butanol is unique due to its chiral nature and the presence of both chlorine and hydroxyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.
Properties
CAS No. |
847375-53-5 |
|---|---|
Molecular Formula |
C4H8Cl2O |
Molecular Weight |
143.01 g/mol |
IUPAC Name |
(2S)-1,4-dichlorobutan-2-ol |
InChI |
InChI=1S/C4H8Cl2O/c5-2-1-4(7)3-6/h4,7H,1-3H2/t4-/m0/s1 |
InChI Key |
CKNNDWZSFAPUJS-BYPYZUCNSA-N |
Isomeric SMILES |
C(CCl)[C@@H](CCl)O |
Canonical SMILES |
C(CCl)C(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


